molecular formula C23H26N2O5 B12691620 N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide CAS No. 94094-52-7

N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide

Cat. No.: B12691620
CAS No.: 94094-52-7
M. Wt: 410.5 g/mol
InChI Key: RFROWBDDKBXKPH-XBXARRHUSA-N
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Description

N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide is a complex organic compound with a unique structure that includes a morpholine ring, an ethoxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxovinyl)phenyl)methanesulphonamide
  • 4-Hydroxy-2-quinolones

Uniqueness

N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

94094-52-7

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C23H26N2O5/c1-17(26)24-19-5-9-23(28)21(16-19)22(27)8-4-18-2-6-20(7-3-18)30-15-12-25-10-13-29-14-11-25/h2-9,16,28H,10-15H2,1H3,(H,24,26)/b8-4+

InChI Key

RFROWBDDKBXKPH-XBXARRHUSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3

Origin of Product

United States

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